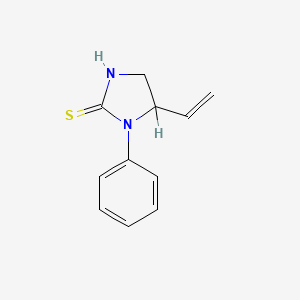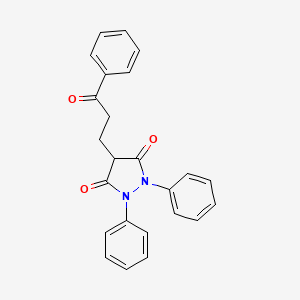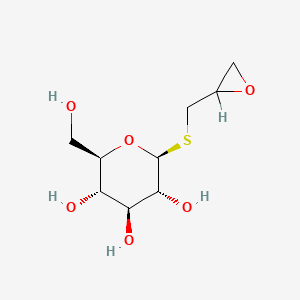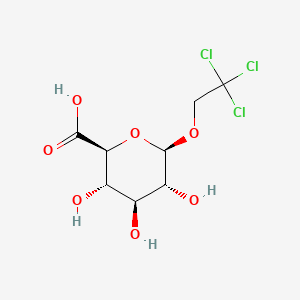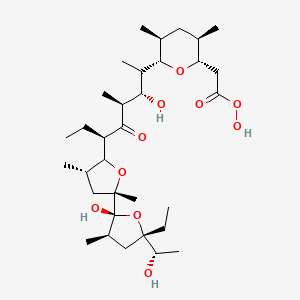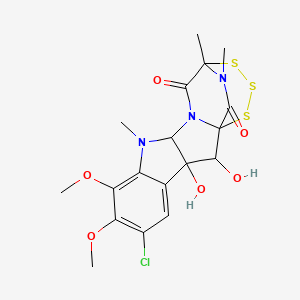
sporidesmin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sporidesmin E is a natural product found in Pseudopithomyces chartarum and Pithomyces chartarum with data available.
Scientific Research Applications
Zinc's Protective Role Against Sporidesmin Toxicity
Sporidesmin, a mycotoxin produced by Pithomyces chartarum, causes severe liver and bile duct damage in ruminants. Research indicates that zinc supplementation effectively protects against sporidesmin toxicity. This protection was demonstrated in HepG2 cells treated with sporidesmin, where pre-treatment with zinc sulphate showed significant protective effects. Notably, this protection does not require new gene transcription, suggesting a direct biochemical interaction (Duncan, Thompson, & Phua, 2005).
Sporidesmin-Induced Liver Damage and Its Impact on Fetal Growth
Sporidesmin's effect on liver damage in sheep, particularly in the context of pregnancy, was studied. It was found that sporidesmin-induced liver damage prior to mating in ewes could impact fetal growth, indicating a potential model for studying intrauterine growth restriction (IUGR) in humans (Oliver & Harding, 2009).
Interaction with Lipid Bilayers
Research on sporidesmin's interaction with lipid bilayers provides insights into its mechanism of action at the cellular level. Sporidesmin's hydrophobic nature allows it to integrate into cell membranes, affecting bilayer organization and membrane protein properties. These interactions were studied using models like dimyristoyl-sn-3-phosphatidyl choline (DMPC) bilayers, offering a deeper understanding of sporidesmin’s cellular impacts (Upreti & Jain, 1993).
Generation of Superoxide Radical
Sporidesmin has been shown to generate superoxide radicals, particularly from its reduced (dithiol) form. This generation occurs across a wide pH range and is catalyzed by trace metals like copper. The production of superoxide radicals is a critical aspect of sporidesmin's toxicity, suggesting that oxygen-free-radicals may play a role in its harmful effects (Munday, 1982).
Molecular Structure and Biosynthesis
Studies on sporidesmin's molecular structure and biosynthesis provide crucial information about its chemical nature. For instance, research on sporidesmin E, a related compound, helped elucidate sporidesmin's structure and suggested mechanisms for its biosynthesis (Rahman, Safe, & Taylor, 1969).
In Vivo and In Vitro Mutagenicity Studies
Investigating the mutagenicity of sporidesmin contributes to understanding its potential genetic impacts. Studies involving organisms like Salmonella typhimurium and Chinese hamster cells revealed that while sporidesmin showed clastogenic effects in vitro, it did not induce significant mutagenic changes in sheep, highlighting species-specific responses to the toxin (Ferguson et al., 1992).
Cellular and Molecular Toxicity Analysis
Comprehensive analyses of sporidesmin's cellular and molecular toxicity reveal its diverse biological impacts. The toxin's unique structure leads to varied biological reactivities, causing damage to hepatobiliary and other tissues. These studies contribute to a deeper understanding of how sporidesmin affects cells and suggest new strategies for controlling diseases like facial eczema in livestock (Jordan, 2020).
properties
CAS RN |
22327-77-1 |
|---|---|
Product Name |
sporidesmin E |
Molecular Formula |
C18H20ClN3O6S3 |
Molecular Weight |
506 g/mol |
IUPAC Name |
6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,19-trimethyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |
InChI |
InChI=1S/C18H20ClN3O6S3/c1-16-14(24)22-13-17(26,12(23)18(22,30-31-29-16)15(25)21(16)3)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3 |
InChI Key |
NAEONKBZNXPTMI-UHFFFAOYSA-N |
SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Canonical SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
synonyms |
isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




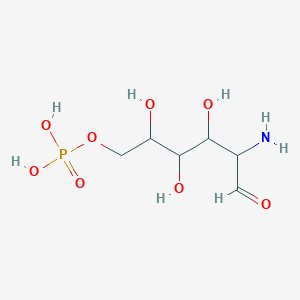

![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)
![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)
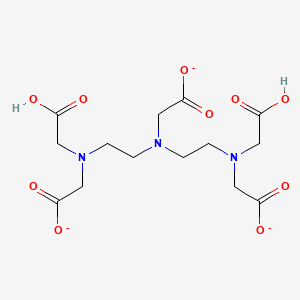

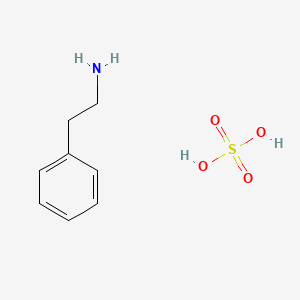
![1-[(5-Nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1226014.png)
